molecular formula C23H16N4O5S B12375159 VEGFR-2/c-Met-IN-1

VEGFR-2/c-Met-IN-1

Cat. No.: B12375159
M. Wt: 460.5 g/mol
InChI Key: PGDNXOPWONVEIR-UHFFFAOYSA-N
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Description

VEGFR-2/c-Met-IN-1 is a dual inhibitor targeting both vascular endothelial growth factor receptor 2 (VEGFR-2) and mesenchymal-epithelial transition factor (c-Met). These receptors are crucial in the processes of angiogenesis and tumor growth. VEGFR-2 is primarily involved in the formation of blood vessels, while c-Met is a high-affinity receptor for hepatocyte growth factor, playing a significant role in cell proliferation, survival, and metastasis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VEGFR-2/c-Met-IN-1 typically involves multi-step organic synthesis. The process often begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions such as condensation, cyclization, and functional group modifications. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors. The process also involves rigorous quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

VEGFR-2/c-Met-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific chemical transformations. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

VEGFR-2/c-Met-IN-1 has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

VEGFR-2/c-Met-IN-1 exerts its effects by binding to the ATP-binding sites of both VEGFR-2 and c-Met receptors. This binding inhibits the kinase activity of these receptors, thereby blocking the downstream signaling pathways involved in angiogenesis and tumor growth. The inhibition of VEGFR-2 prevents the formation of new blood vessels, while the inhibition of c-Met disrupts cell proliferation and survival signals .

Comparison with Similar Compounds

Similar Compounds

Several compounds are similar to VEGFR-2/c-Met-IN-1, including:

Uniqueness

This compound is unique due to its high selectivity and potency in inhibiting both VEGFR-2 and c-Met. This dual inhibition provides a synergistic effect, making it a promising candidate for cancer therapy. Its ability to overcome resistance mechanisms associated with single-target inhibitors further enhances its therapeutic potential .

Properties

Molecular Formula

C23H16N4O5S

Molecular Weight

460.5 g/mol

IUPAC Name

4-[[4-(2,4-dioxo-1H-quinazolin-3-yl)benzoyl]carbamothioylamino]benzoic acid

InChI

InChI=1S/C23H16N4O5S/c28-19(26-22(33)24-15-9-5-14(6-10-15)21(30)31)13-7-11-16(12-8-13)27-20(29)17-3-1-2-4-18(17)25-23(27)32/h1-12H,(H,25,32)(H,30,31)(H2,24,26,28,33)

InChI Key

PGDNXOPWONVEIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)C3=CC=C(C=C3)C(=O)NC(=S)NC4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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